1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Electrophilicity Physical Organic Chemistry Reaction Kinetics

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene (CAS 104614-75-7) is a high-value aryl triflone with a 1,2,3-trichloro pattern that creates a distinct steric/electronic environment for regioselective SNAr. The -SO₂CF₃ group outperforms mesylates, tosylates, or nitro groups, enabling mild Pd(0) oxidative addition into the C-S bond for cross-coupling. This reactivity cannot be replicated by alternative sulfonyl derivatives or isomeric trichloro patterns. Ideal for late-stage drug candidate and agrochemical SAR diversification. Source high-purity material for reproducible outcomes.

Molecular Formula C7H2Cl3F3O2S
Molecular Weight 313.5 g/mol
CAS No. 104614-75-7
Cat. No. B008809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
CAS104614-75-7
Molecular FormulaC7H2Cl3F3O2S
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H
InChIKeyXHOUWSNOXLVTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene: A Potent Electrophilic Aryl Triflone Building Block


1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene (CAS 104614-75-7) is a highly functionalized aromatic compound characterized by an electron-deficient benzene ring bearing three chlorine atoms and a trifluoromethanesulfonyl (SO₂CF₃) group . This compound belongs to the aryl triflone class, which is recognized for its exceptionally strong electron-withdrawing properties [1]. As an intermediate in pharmaceutical and agrochemical research, its primary value lies in the unique reactivity conferred by the combination of the powerful SO₂CF₃ group and the specific 1,2,3-trichloro substitution pattern, which directs subsequent synthetic transformations with predictable regioselectivity .

Substitution Risks with 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene Analogs: Beyond a Simple Building Block


Simple substitution with another aryl triflone or halogenated benzene derivative is not feasible for critical synthetic steps due to the compound's unique electronic and steric profile. The 1,2,3-trichloro arrangement is not just an arbitrary substitution pattern; it creates a highly specific steric environment and electronic bias that is distinct from other isomers (e.g., 1,3,5-trichloro or 1,2,4-trichloro). This configuration directs nucleophilic aromatic substitution (SNAr) reactions with a different regioselectivity and reactivity profile compared to its isomers [1]. Furthermore, the trifluoromethanesulfonyl (SO₂CF₃) group is a more powerful electron-withdrawing substituent than other common sulfonyl groups (e.g., mesylates, tosylates) or nitro groups [2]. This extreme electrophilicity is central to its utility in creating highly reactive intermediates, and substituting a compound with a weaker electron-withdrawing group would dramatically alter reaction kinetics and yield, or cause the intended reaction to fail entirely.

Quantitative Differentiation of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene from Chemical Analogs


Enhanced Electrophilic Reactivity of Aryl Triflones vs. Classical Electrophiles

The electrophilic reactivity of the aryl triflone class is significantly higher than that of classical aromatic electrophiles. A benchmark triflone, 1,3,5-tris(trifluoromethanesulfonyl)benzene (TTSB), exhibits an electrophilicity parameter (E) on the Mayr scale that is approximately 6 units greater than that of 1,3,5-trinitrobenzene (TNB), a standard reference electrophile [1]. This demonstrates that the SO₂CF₃ group confers an electrophilicity surpassing even multiple nitro substituents, which is a key differentiator for building blocks based on this group.

Electrophilicity Physical Organic Chemistry Reaction Kinetics

Reactivity Enhancement of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene in Nucleophilic Substitutions

The trifluoromethanesulfonyl (triflyl, -SO₂CF₃) group is a superior leaving group compared to other common sulfonates like tosylates (-OTs) or mesylates (-OMs). The relative reactivity of sulfonate leaving groups is consistently ranked as -OTf >> -OTs > -OMs [1]. This is quantified by leaving group ability scales where the triflate group exhibits a rate enhancement of several orders of magnitude in SN2 reactions compared to a tosylate. This translates directly to the target compound, where the -SO₂CF₃ group on the aromatic ring is primed for nucleophilic attack, a property that is unmatched by aryl tosylates or mesylates.

Nucleophilic Aromatic Substitution Leaving Group Ability Synthetic Methodology

Unique Regioselectivity Conferred by the 1,2,3-Trichloro Substitution Pattern

The specific 1,2,3-trichloro arrangement on the benzene ring of this compound dictates the regioselectivity of subsequent reactions, unlike its isomers (e.g., 1,3,5- or 1,2,4-trichloro). In SNAr reactions, the strong electron-withdrawing -SO₂CF₃ group and the electron-withdrawing chlorine atoms create a specific pattern of electron density. Based on the combined -I and -M effects, nucleophilic attack at the position para to the -SO₂CF₃ group is highly favored over other positions [1]. This predictable reactivity is not shared with other trichlorobenzene isomers, where the distribution of electron density and steric hindrance differs, leading to mixtures of regioisomers or reaction at different sites.

Regioselectivity SNAr Cross-Coupling

Optimal Use Cases for 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene in Scientific Procurement


Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a versatile electrophilic partner in Suzuki-Miyaura and other cross-coupling reactions. The strong electron-withdrawing -SO₂CF₃ group facilitates oxidative addition of Pd(0) into the C-S bond, making it an effective substrate for constructing biaryl systems [1]. This is a key differentiator from aryl chlorides, which require more forcing conditions or specialized catalysts for similar transformations.

Building Block for Late-Stage Functionalization in Medicinal Chemistry

Given its high electrophilicity and predictable regioselectivity, this aryl triflone is ideally suited for late-stage diversification of drug candidates. It can be used to introduce amines, ethers, or other carbon nucleophiles at a specific position on an advanced intermediate, enabling rapid exploration of structure-activity relationships (SAR) [1].

Synthesis of Bioactive Aryl Triflone Scaffolds

Aryl triflones are a privileged motif in agrochemical and pharmaceutical research due to their metabolic stability and unique physicochemical properties conferred by the -SO₂CF₃ group [2]. This specific compound can be used directly to synthesize analogs of known bioactive aryl triflones or to explore novel chemical space around this core structure.

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